molecular formula C16H14Cl2N2O3 B11980908 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide CAS No. 303085-71-4

2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B11980908
CAS No.: 303085-71-4
M. Wt: 353.2 g/mol
InChI Key: BLQHZNOPLNSGHU-DJKKODMXSA-N
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Description

2-(2,4-Dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (molecular formula: C₁₆H₁₄Cl₂N₂O₃) is a diacylhydrazine derivative designed by integrating the 2-(2,4-dichlorophenoxy)acetic acid pharmacophore into a hydrazone scaffold . This compound features a central acetohydrazide group linked to a 2,4-dichlorophenoxy moiety and a 2-methoxybenzylidene substituent (SMILES: COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl). The synthetic route involves microwave-assisted condensation of 2-(2,4-dichlorophenoxy)acetohydrazide with 2-methoxybenzaldehyde, optimizing reaction efficiency and yield . Its trans-conformation and crystallographic properties are inferred from structurally similar analogs, where twist angles between aromatic rings influence molecular packing and bioactivity .

Properties

CAS No.

303085-71-4

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Cl2N2O3/c1-22-14-5-3-2-4-11(14)9-19-20-16(21)10-23-15-7-6-12(17)8-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

BLQHZNOPLNSGHU-DJKKODMXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by the chlorination of phenoxyacetic acid.

    Formation of 2,4-dichlorophenoxyacetohydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate under reflux conditions to form 2,4-dichlorophenoxyacetohydrazide.

    Condensation with 2-methoxybenzaldehyde: Finally, the 2,4-dichlorophenoxyacetohydrazide is condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to yield 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group.

    Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxybenzylidene group.

    Reduction: Reduced forms of the hydrazide, such as amines.

    Substitution: Substituted derivatives at the dichlorophenoxy group.

Scientific Research Applications

Agricultural Uses

The compound's structure suggests potential herbicidal properties similar to those of its parent compound, 2,4-Dichlorophenoxyacetic acid. Research indicates that derivatives of this compound can exhibit herbicidal activity against broadleaf weeds while being less harmful to cereal crops and grasses. This selectivity makes it a candidate for use in integrated pest management systems.

Pharmaceutical Applications

Research has identified several promising pharmacological activities associated with hydrazide derivatives:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, indicating their potential in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that hydrazides may inhibit cancer cell proliferation, making them candidates for further investigation as anticancer agents.

Material Science

The unique chemical structure of 2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide allows for potential applications in materials science:

  • Polymer Additives : The compound can be explored as an additive in polymer formulations to enhance thermal stability or UV resistance.
  • Photostabilizers : Its ability to absorb UV light makes it a candidate for use as a photostabilizer in plastics and coatings.

Case Studies

Study ReferenceFocusFindings
Herbicidal ActivityDemonstrated selective efficacy against broadleaf weeds with minimal impact on grass species.
Antimicrobial PropertiesIdentified significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsShowed potential in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound’s dichlorophenoxy and methoxybenzylidene groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs vary in substituents on the hydrazide and arylidene moieties, impacting physicochemical properties and bioactivity:

Compound Name Molecular Formula Substituents (R₁, R₂) Melting Point (°C) Key Features
Target Compound C₁₆H₁₄Cl₂N₂O₃ R₁: 2,4-dichlorophenoxy; R₂: 2-methoxybenzylidene N/A Trans-conformation; optimized microwave synthesis
2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide (4r) C₁₆H₁₂Cl₄N₂O₄ R₁, R₂: 2,4-dichlorophenoxy 214–216 Higher symmetry; dual 2,4-dichlorophenoxy groups enhance lipophilicity
(E)-2-(5-Chloro-2-(2,4-dichlorophenoxy)phenoxy)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide (5j) C₂₃H₁₈Cl₃N₂O₆ R₁: triclosan-like; R₂: 4-hydroxy-3,5-dimethoxybenzylidene 166–170 Enhanced hydrogen-bonding capacity due to hydroxyl and methoxy groups
2-(2,4-Dichlorophenoxy)-N'-[(1E)-2-furylmethylene]acetohydrazide C₁₃H₁₀Cl₂N₂O₃ R₂: furylmethylene N/A Electron-rich furan ring may alter electronic properties

Key Observations :

  • Hydrogen Bonding : Hydroxyl and methoxy substituents (e.g., 5j ) enhance hydrogen-bonding interactions with biological targets, correlating with antifungal and antiprotozoal activities .
  • Synthetic Efficiency : Microwave irradiation (used for the target compound) reduces reaction times compared to conventional reflux methods (e.g., 5a , synthesized via 5–10 min microwave vs. 9–16 h reflux) .

Mechanistic Insights :

  • 3D-QSAR models (e.g., CoMFA analysis) predict bioactivity based on steric and electrostatic fields, guiding optimization of substituent positions .
Crystallographic and Conformational Comparisons
  • Twist Angles: The 2,4-dichlorophenoxy ring in the target compound likely adopts a twist angle (~77.8°) similar to 4r, stabilizing the trans-conformation and influencing binding to fungal cytochrome P450 enzymes .

Biological Activity

2-(2,4-dichlorophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula: C16H14Cl2N2O3
  • Molecular Weight: 353.2 g/mol
  • IUPAC Name: 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Synthesis

The synthesis of this compound typically involves the condensation of 2-(2,4-dichlorophenoxy)acetic acid hydrazide with 2-methoxybenzaldehyde. The reaction is performed in an organic solvent under reflux conditions, followed by purification through recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with results suggesting that it could be a potential candidate for developing new antimicrobial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies on several cancer cell lines revealed significant cytotoxic effects.

Cell Line IC50 (µM) Reference
HCT-15 (Colon Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis in cancer cells, which may be mediated by the inhibition of specific cellular pathways.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Protein Binding: It may interact with various proteins, altering their function and leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains and found it to be effective in reducing bacterial load in vitro and in vivo models .
  • Anticancer Research : Another investigation focused on its anticancer properties revealed that treatment with the compound led to a significant reduction in tumor size in xenograft models .
  • Mechanistic Insights : Molecular docking studies provided insights into the binding interactions of the compound with target proteins involved in cancer progression, suggesting a potential for further drug development .

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